molecular formula C₈H₁₀Cl₂O₂ B156341 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid CAS No. 55701-03-6

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid

Cat. No. B156341
CAS RN: 55701-03-6
M. Wt: 209.07 g/mol
InChI Key: LLMLSUSAKZVFOA-UJURSFKZSA-N
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Description

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is a chemical compound that is significant in the field of insecticides. It is a key component in the synthesis of various potent pyrethroids, which are used extensively due to their high insecticidal activity and low mammalian toxicity .

Synthesis Analysis

The stereoselective synthesis of trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid has been achieved through a method involving ethyl 3,3-dimethyl-4,6,6,6-tetrachlorohexanoate as a key intermediate . Another approach for synthesizing the cis-isomer of the compound involves the use of optically active cyclobutanones and Favorskii rearrangement . Additionally, a stereospecific synthesis of cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acids using a bicyclic lactone has been described, which also extends to the preparation of optically active acids .

Molecular Structure Analysis

The molecular structure of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid includes a cyclopropane ring substituted with a dichlorovinyl group and a carboxylic acid function. The compound exists in different stereoisomers, and the stereochemistry is crucial for its insecticidal properties 10.

Chemical Reactions Analysis

The compound can undergo various chemical reactions, including dehydrohalogenation to produce different isomers . It can also be esterified to form esters with different alcohols, which are then used as insecticides . The stereospecific fragmentation of its esters has been studied using negative ion mass spectrometry, which is important for identifying and quantifying diastereoisomers .

Physical and Chemical Properties Analysis

The physical properties of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid have been studied, including its heat capacities and thermodynamic properties. Measurements have shown a solid-liquid fusion phase transition and provided data on the melting point, enthalpy, and entropy of fusion . The compound's thermal decomposition has also been analyzed, yielding information on the reaction order, preexponential factor, and activation energy .

Case Studies and Applications

The compound's isomers have been labeled with carbon-14 for metabolic studies, which is essential for understanding its behavior in biological systems . The resolution of its stereoisomers and the transformation of the resulting enantiomers into other compounds have been explored, demonstrating the compound's versatility in synthetic chemistry . The biological activities of the esters derived from the acid have been tested, with the (+)-cis-isomer showing the highest insecticidal activity, proving its potential as a potent insecticide10.

Scientific Research Applications

Synthesis and Stereochemistry

  • Stereochemical Synthesis : The compound has been synthesized with a focus on stereo-selectively producing the cis-isomer, highlighting its importance in specific applications (Kondo et al., 1980).

Hydrolysis and Microwave Technology

  • Hydrolysis with Microwave Technology : The use of microwave technology has been employed to hydrolyze this compound to DV-chrysanthemic acid, demonstrating an innovative approach in chemical processing (Guo Wen-long, 2006).

Metabolic Studies

  • Metabolite Identification : This acid has been a subject of metabolic studies, where its metabolites were identified in plant tissue cultures, indicating its potential for agricultural applications (Wong et al., 1983).

Optical Resolution and Crystal Structures

  • Optical Resolution Studies : The compound has undergone studies for optical resolution, involving the determination of thermodynamic constants and crystal structures, which is crucial for its application in precise scientific contexts (Simon et al., 1990).

Insecticidal Properties

  • Insecticidal Activity : Research has shown that esters of this compound with appropriate alcohols are more active insecticides than other compounds, making it valuable in pest control (Burt et al., 1974).

Stereospecific Syntheses for Research

  • Labelled Compound Synthesis : The stereospecific syntheses of labelled isomers of this compound for metabolic studies indicate its utility in detailed biochemical research (Nakatsuka et al., 1977).

Environmental and Health Monitoring

  • Monitoring Metabolites in Humans : Techniques have been developed to determine metabolites of this compound in human urine, crucial for environmental health monitoring (Arrebola et al., 1999).

Study on Neuroblastoma Cells

  • Neuroblastoma Cell Research : Its esters have been synthesized and tested for their effect on sodium current inactivation in neuroblastoma cells, indicating potential for neurological research applications (Kiselev et al., 1991).

Biomonitoring in Populations

  • Exposure Biomonitoring : Studies on rural and urban populations for exposure to pyrethroid metabolites, including metabolites of this compound, underline its environmental impact and the need for monitoring (Wielgomas & Piskunowicz, 2013).

Safety And Hazards

This compound is very toxic, with a probable lethal oral dose in humans between 50 and 500 mg/kg . It is also moisture sensitive .

properties

IUPAC Name

3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMLSUSAKZVFOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57112-15-9 (monosodium salt), 84057-83-0 (calcium salt)
Record name 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid
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DSSTOX Substance ID

DTXSID5028039
Record name 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
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Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid

CAS RN

55701-05-8, 55701-03-6
Record name Permethric acid
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Record name 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid
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Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-
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Record name 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
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Record name 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
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Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3S)
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Synthesis routes and methods I

Procedure details

To a cooled solution (10°-15° C.) of 2.0 grams (0.009 mole) of cyano(6-phenoxy-2-pyridine)methanol and 2.0 grams (0.009 mole) of 2,2-dimethyl-3-(2,2-dichloroethenyl)cyclopropane carboxylic acid chloride in 25 milliliters of anhydrous ether was added 1 milliliter of triethylamine. A white precipitate separated out immediately. The reaction mixture was stirred at room temperature for one-half (1/2) hour. The mixture was diluted with 50 milliliters of water and extracted thoroughly with ether. The ether extract was washed with water, dried over anhydrous magnesium sulfate and concentrated under vacuo to give 3.4 grams of crude 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid:cyano(6-phenoxy-2-pyridinyl)methyl ester product as a thick brown oil. This oil was purified by distillation under reduced pressure to give 1.8 grams of a light brown oil boiling at 190°-200° C. at 0.1-0.2 milliliters of mercury (mm). The oil had a refractive index of nD25 =1.5264. The structure of the product was confirmed by its nuclear magnetic resonance spectrum (NMR). Upon analysis, the product was found to have carbon, hydrogen and nitrogen contents of 60.28, 4.47 and 6.62 percent, respectively, as compared with the theoretical contents of 60.44, 4.35 and 6.71 percent respectively, as calculated for the above compound. (Compound No. 1).
[Compound]
Name
cyano(6-phenoxy-2-pyridine)methanol
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The mixture of ethyl 2-(2,2-dichlorovinyl)-3,3-dimethyl-1-ethoxycarbonylcyclopropanecarboxylate (1.5 g.) potassium hydroxide (2.0 g.) and ethanol (150 ml.) is refluxed for 2 hours, after which it is poured into water (500 ml.) and carefully acidified with concentrated hydrochloric acid. The white oily precipitate which is formed is collected by extraction with carbon tetrachloride, the extracts dried with anhydrous sodium sulphate, and the solvent evaporated under reduced pressure. The residual oil is heated under nitrogen to about 150°-160° C. for about 1.5 hours, and then cooled to form a crystalline mass. Recrystallisation from n-hexane yielded 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropane carboxylic acid, m.p. 87°-90° C., believed to be principally the trans-isomer.
Name
ethyl 2-(2,2-dichlorovinyl)-3,3-dimethyl-1-ethoxycarbonylcyclopropanecarboxylate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Conversion to high cis 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (compound C acid). Sodium hydroxide (20 g, 0.5 mole) in 100 ml of water was added to the reaction mixture above with vigorous stirring and the whole was heated at 100° for 5 hours under conditions allowing for the distillation of the tert-butanol present from the Phase (a) reaction. The mixture was allowed to cool to room temperature, then washed with ether and made acidic with concentrated hydrochloric acid. The acidified mixture was extracted with ether and the ether extracts were combined, washed with brine, dried over magnesium sulfate and concentrated to give, after distillation, 18.22 g (87% yield) of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, bp 102°-105°/0.3 mm Hg, purity 97.3%, C/T=78/22.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 2
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 3
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 5
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 6
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid

Citations

For This Compound
221
Citations
WA Kleschick - The Journal of Organic Chemistry, 1986 - ACS Publications
We have chosen to explore further the intramolecular alkylation approach to 3 by investigating the cyclization of amide enolates. 9 If the relationship between the ste-reoselection in …
Number of citations: 29 pubs.acs.org
W Bicker, K Kacprzak, M Kwit, M Lämmerhofer… - Tetrahedron …, 2009 - Elsevier
The availability of single stereoisomers of biologically/toxicologically relevant chiral compounds such as the pyrethroid-type insecticide permethrin (PM) and the reliable determination of …
Number of citations: 16 www.sciencedirect.com
WA Kleschick, MW Reed, J Bordner - The Journal of Organic …, 1987 - ACS Publications
A large number of the agriculturally important synthetic pyrethroid insecticides are esters of 3-(2, 2-dichlorovinyl)-2, 2-dimethylcyclopropanecarboxylic acid (1). The impact of …
Number of citations: 32 pubs.acs.org
K Kondo, T Takashima, A Negishi, K Matsui… - Pesticide …, 1980 - Wiley Online Library
The synthesis of (1RS)‐cis,trans‐3‐(2,2‐dichlorovinyl)‐2,2‐dimethylcyclopropanecarboxylic acid by dehydrohalogenation of 4,6,6,6‐tetrahalohexanoates has been modified to produce …
Number of citations: 28 onlinelibrary.wiley.com
MH Akhtar, RMG Hamilton, HL Trenholm - Pesticide science, 1987 - Wiley Online Library
Radiolabelled racemic cypermethrin, and the cis and trans isomers of 3‐(2,2‐dichlorovinyl)‐2,2‐dimethylcyclopropanecarboxylic acid (labelled at C‐1 of the cyclopropane ring) were …
Number of citations: 9 onlinelibrary.wiley.com
D Dvorak, J Zavada, MC Etter… - The Journal of Organic …, 1992 - ACS Publications
Clathrate formation was discovered and investigated in a series of stereoisomers of 3-(2', 2,-dihalovinyl)-2, 2-dimethylcyclopropanecarboxylic acid, 1 (X= Cl, Br). It was found that the …
Number of citations: 2 pubs.acs.org
TR Roberts, ME Standen - Pesticide Science, 1977 - Wiley Online Library
The degradation of the pyrethroid insecticide cypermethrin and the geometric isomers NRDC 160 (cis‐) and NRDC 159 (trans‐) in three soils has been studied under laboratory …
Number of citations: 74 onlinelibrary.wiley.com
G Leng, KH Kühn, H Idel - Toxicology letters, 1996 - Elsevier
Due to their low mammalian toxicity but high insectical activity, pyrethroids are increasingly used for pest control. The objective of the present study was the development of a biological …
Number of citations: 81 www.sciencedirect.com
CV Eadsforth, MK Baldwin - Xenobiotica, 1983 - Taylor & Francis
1. An analytical method for monitoring human exposure to cypermethrin has been developed, based on the detection of the free and conjugated forms of the urinary metabolite, the …
Number of citations: 100 www.tandfonline.com
金子秀雄, 大川秀郎, 宮本純之 - Journal of Pesticide Science, 1978 - jlc.jst.go.jp
Degradation and movement of (+)-trans and (+)-cis isomers of permethrin [3-phenoxybenzyl (±)-cis, trans-3-(2, 2-dichlorovinyl)-2, 2-dimethylcyclopropanecarboxylate] in soil were …
Number of citations: 51 jlc.jst.go.jp

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